molecular formula C₂₀H₂₈O₅ B122305 Cortienic acid CAS No. 3597-45-3

Cortienic acid

カタログ番号 B122305
CAS番号: 3597-45-3
分子量: 348.4 g/mol
InChIキー: XNZSRYSTBKQWGZ-XLXYOEISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of cortienic acid is characterized by several features. The InChI representation is InChI=1S/C20H28O5/c1-18-7-5-12 (21)9-11 (18)3-4-13-14-6-8-20 (25,17 (23)24)19 (14,2)10-15 (22)16 (13)18/h9,13-16,22,25H,3-8,10H2,1-2H3, (H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 . The Canonical SMILES representation is CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O .


Physical And Chemical Properties Analysis

Cortienic acid has a molecular weight of 348.4 g/mol . Other physical and chemical properties specific to cortienic acid are not detailed in the retrieved sources.

科学的研究の応用

Soft Glucocorticoids

Cortienic acid is used in the design of soft glucocorticoids . Glucocorticoids are a class of anti-inflammatory agents that have been used in dermatology for over fifty years . They exert their anti-inflammatory effects mainly through the modulation of the cytosolic glucocorticoid receptor (GR) at the genomic level . The activated glucocorticoid-GR complex formed via binding of glucocorticoid with the GR in the cytoplasm, migrates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins .

Eye-Targeted Chemical Delivery Systems (CDSs)

Cortienic acid is used in the development of Eye-Targeted Chemical Delivery Systems (CDSs) . These systems are designed to deliver drugs directly to the eye, reducing systemic side effects and improving the effectiveness of the treatment .

Retrometabolic Drug Design

Cortienic acid is used in retrometabolic drug design . This approach involves designing drugs based on their inactive metabolites, which are then metabolized back into their active forms in the body . This can improve the safety and effectiveness of the drugs .

Anti-Inflammatory Activity

Cortienic acid-based glucocorticoids increase the synthesis of lipocortins which block phospholipase A2 and also inhibit Histamine (A) synthesis in mast cells . This is a critical step in the inflammatory cascade as it inhibits the transformation of Phospholipids (B) to Arachidonic acid © .

Treatment of Ocular Hypertension

Long term use or high dosages of glucocorticoids could result in adverse drug reactions (ADRs) like increased Intraocular Pressure (IOP) . Glucocorticoids-induced ocular hypertension is of great concern in ophthalmic therapeutics as it can lead to secondary iatrogenic open-angle glaucoma . Cortienic acid-based glucocorticoids are designed to reduce these side effects .

Second Generation Soft Corticosteroids

Cortienic acid is used in the design of second-generation soft corticosteroids . These are designed to be more potent and have fewer side effects than the first generation . One such example is etiprednol dicloacetate (ED), which was designed using retrometabolic principles starting with the inactive metabolite of prednisolone, ∆1-cortienic acid .

作用機序

Target of Action

Cortienic acid is a metabolite of the corticosteroid Loteprednol Etabonate (LE), which is used as an anti-inflammatory agent . The primary targets of cortienic acid, like other corticosteroids, are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation .

Mode of Action

Corticosteroids like cortienic acid exert their effects predominantly at the genomic level . They bind to the glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . This interaction inhibits the inflammatory response to a variety of inciting agents .

Biochemical Pathways

The action of cortienic acid involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are key players in the inflammatory response . By modulating these pathways, cortienic acid can reduce inflammation and immune response .

Pharmacokinetics

Cortienic acid is a metabolite of Loteprednol Etabonate (LE), which is rapidly and extensively metabolized to two inactive metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate) . Metabolism occurs locally in ocular tissues, and to the extent that LE reaches the systemic circulation, likely the liver and other tissues into which it is distributed . The elimination of cortienic acid is significantly faster than that of the parent compound, LE .

Result of Action

The action of cortienic acid results in potent anti-inflammatory effects. It is used in the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides .

Action Environment

The action, efficacy, and stability of cortienic acid can be influenced by various environmental factors. For instance, the local environment in the eye can impact the drug’s effectiveness. The drug is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .

特性

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSRYSTBKQWGZ-XLXYOEISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortienic acid

CAS RN

3597-45-3
Record name Cortienic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORTIENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cortienic acid
Reactant of Route 2
Cortienic acid
Reactant of Route 3
Cortienic acid
Reactant of Route 4
Cortienic acid
Reactant of Route 5
Cortienic acid
Reactant of Route 6
Cortienic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。